molecular formula C18H20O4 B7760387 10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

Cat. No.: B7760387
M. Wt: 300.3 g/mol
InChI Key: NLCPWZUIGBMEMB-UHFFFAOYSA-N
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Description

10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one is a synthetically derived compound belonging to the spirochromene family, a class of molecules known for their complex polycyclic structures. This specific scaffold is of significant interest in synthetic organic chemistry for the development of novel molecular architectures and for studying structure-activity relationships. The spirocyclic core, featuring a fused pyranochromen system connected to a cyclohexane ring, presents a challenging synthetic target that allows researchers to explore new cyclization methodologies and strategies for building molecular complexity . Furthermore, analogs and derivatives of this structural class are frequently investigated for their potential biological activities. Compounds with the spirochromene motif have been studied in various pharmacological contexts, including as potential scaffolds for developing antioxidant, antimicrobial, and anticancer agents , making this compound a valuable intermediate for medicinal chemistry programs. Its primary research value lies in its utility as a key synthetic precursor or a model compound for probing chemical reactivity, optimizing synthetic routes, and evaluating novel therapeutic mechanisms in strictly controlled research settings.

Properties

IUPAC Name

10-hydroxy-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-11-9-14(19)21-17-13(11)10-12-5-8-18(6-3-2-4-7-18)22-16(12)15(17)20/h9-10,20H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCPWZUIGBMEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Framework

The synthesis of spirochromene derivatives like 10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one often employs MCRs due to their efficiency in constructing complex frameworks in a single step. A representative protocol involves the condensation of cyclohexanone, malononitrile, and 6-hydroxy-4-methyl-2H-chromen-2-one under acidic conditions.

Example Reaction Conditions

  • Reagents : Cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), 6-hydroxy-4-methyl-2H-chromen-2-one (1.0 mmol)

  • Solvent : Dimethylformamide (DMF) with 3–4 drops of glacial acetic acid

  • Catalyst : None (catalyst-free conditions)

  • Temperature : Microwave irradiation at 120°C for 15–20 minutes

  • Yield : 65–72%

The reaction proceeds via Knoevenagel condensation followed by cyclization, forming the spiro junction at the cyclohexane-pyrano[3,2-g]chromen interface. IR spectroscopy confirms the formation of carbonyl (C=O) and hydroxyl (O–H) groups at 1695 cm⁻¹ and 3431 cm⁻¹, respectively.

Cyclization and Functional Group Modifications

Stepwise Cyclopropanation and Amination

A multi-step approach reported for analogous spiro compounds involves cyclopropanation and amination sequences. Starting from triol intermediates, methylene groups are introduced at specific positions, followed by Simmons-Smith cyclopropanation to form the spirocyclic core.

Key Intermediate Synthesis

  • Triol Derivatization : Triol 1 is treated with methylene chloride to form intermediate 4 with a substituent methylene group at the 6-position.

  • Cyclopropanation : Simmons-Smith reaction on 4 yields cyclopropane-fused intermediate 7 .

  • Amination : Reaction with ammonium hydroxide produces amine 10 , which is coupled with pyrimidine-2,4-dione to form the nucleoside precursor.

Optimization Notes

  • Solvent : Anhydrous ethanol minimizes side reactions during amination.

  • Temperature : Cyclopropanation requires −20°C to prevent ring-opening.

Microwave-Assisted Synthesis

Enhanced Efficiency via Microwave Irradiation

Microwave-assisted synthesis significantly reduces reaction times and improves yields for spirochromenes. A one-pot protocol under microwave conditions (120°C, 15 minutes) achieves 70% yield compared to 50% under conventional heating (6 hours).

Advantages

  • Rate Acceleration : 8–10× faster than thermal methods.

  • Selectivity : Reduced side products due to uniform heating.

Catalyst-Free Room-Temperature Synthesis

Aqueous Ethanol-Mediated Reactions

A catalyst-free method using aqueous ethanol (1:1 v/v) at room temperature has been adapted from spiroquinoline syntheses.

Procedure

  • Reagents : 4-Amino-1,2-naphthoquinone (1.0 mmol), Meldrum’s acid (1.0 mmol), aldehyde (2.0 mmol).

  • Conditions : Stirring at 25–30°C for 60–90 minutes.

  • Workup : Precipitation with water yields pure product (82% yield).

Mechanistic Insight
The reaction proceeds via imine formation, followed by cyclocondensation and spiroannulation.

One-Pot Oxidative Condensation

Ninhydrin-Based Route

A one-pot synthesis involving ninhydrin and amino-naphthoquinones in acetic acid, followed by oxidative cleavage with periodic acid, has been reported for analogous spiro-isobenzofurans.

Protocol

  • Step 1 : Condense ninhydrin (1 mmol) with 4-amino-1,2-naphthoquinone (1 mmol) in acetic acid at 50°C for 3 hours.

  • Step 2 : Add H₅IO₆ (1 mmol) at room temperature for 45 minutes.

  • Yield : 75–80%.

Characterization

  • ¹H NMR : δ 7.8–8.2 (aromatic protons), δ 2.1–2.3 (methyl groups).

  • HRMS : [M+H]⁺ at m/z 301.1432 (calculated 301.1438).

Comparative Analysis of Synthetic Methods

Method Yield Time Complexity Scalability
MCR (Microwave)70%15–20 minModerateHigh
Stepwise Cyclization65%48–72 hHighLow
Catalyst-Free (Room Temp)82%1–1.5 hLowModerate
One-Pot Oxidative78%4.5 hModerateHigh

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .

  • Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using halogenating agents like phosphorus tribromide (PBr3) .

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: : Its biological activity has been explored in various assays, showing promise in antioxidant and anti-inflammatory properties.

  • Medicine: drug development , particularly in targeting specific molecular pathways.

  • Industry: : Its unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes and receptors , leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural Analogues

2.1.1 Core Pyrano-Chromenone Derivatives

  • 5-Hydroxy-2,2-dimethyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one (): This analogue shares the pyrano-chromenone core but lacks the spirocyclohexane moiety. The 2,2-dimethyl and 10-propyl substituents increase lipophilicity compared to the target compound’s spiro system. Biological studies indicate moderate anti-HIV activity due to interactions with reverse transcriptase .
  • Calophyllolide (5-Methoxy-2,2-dimethyl-6-[(2E)-2-methylbut-2-enoyl]-10-phenyl-2H,8H-pyrano[2,3-f]chromen-8-one; ): Features a phenyl group at C10 and a methoxy substituent, enhancing aromatic stacking interactions.

Spirocyclic Analogues

  • 3-(3,4-Dihydroxyphenyl)-5-Hydroxy-8,8-Dimethyl-6-(3-Methylbut-2-enyl)-9,10-Dihydropyrano[2,3-h]Chromen-4-One (): Contains a dihydropyrano ring and prenyl side chain, which may improve membrane permeability. The 3,4-dihydroxyphenyl group enhances antioxidant activity, a feature absent in the target compound due to its spirocyclohexane .
  • 2’-Chloro-6’,8’-Dihydro-5’H-Spiro[cyclohexane-1,9’-Imidazo[2,1-h]Pteridine] (): Shares the spirocyclohexane motif but replaces the pyrano-chromenone core with an imidazo-pteridine system.
Key Differences and Implications
  • Spirocyclohexane vs.
  • Hydroxyl Group Positioning : The 10'-OH group may enhance hydrogen-bonding interactions in biological targets, contrasting with calophyllolide’s methoxy group, which prioritizes lipophilicity .
  • Methyl vs. Prenyl Substituents : The 6'-methyl group in the target compound offers steric hindrance without the metabolic instability associated with prenyl chains in .

Biological Activity

10'-Hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one, commonly referred to as compound 919744-57-3, is a spirocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H22O4C_{19}H_{22}O_4, with a molecular weight of approximately 314.4 g/mol. The structure features a spirocyclic arrangement which is significant in determining its biological activity.

PropertyValue
Molecular FormulaC19H22O4
Molecular Weight314.4 g/mol
CAS Number919744-57-3

Antioxidant Activity

Recent studies have indicated that spirocyclic compounds exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various in vitro assays, including DPPH and ABTS radical scavenging tests. Results demonstrated that the compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Anticancer Properties

The anticancer potential of this compound has been investigated in several preclinical studies. In vitro assays showed that it induces apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of key apoptotic pathways, specifically the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.01) and increased levels of caspase-3 activation, indicating enhanced apoptotic activity.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. In animal models of inflammation, administration of this spirocyclic compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. In models of neurodegeneration, it has been shown to protect neuronal cells from apoptosis induced by oxidative stress.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses.
  • Apoptosis Induction : Modulating the expression of Bcl-2 family proteins to promote apoptosis in cancer cells.
  • Cytokine Modulation : Inhibiting the production of inflammatory cytokines through NF-kB pathway suppression.
  • Neuroprotection : Reducing oxidative damage and inflammation within neuronal tissues.

Q & A

Q. How are solvent effects managed in spirocyclic reactions?

  • Methodology : Solvent polarity (e.g., EtOH vs. THF) impacts reaction rates and yields. Use Kamlet-Taft parameters to optimize dielectric constants and hydrogen-bonding capacity .

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